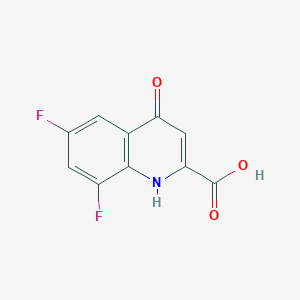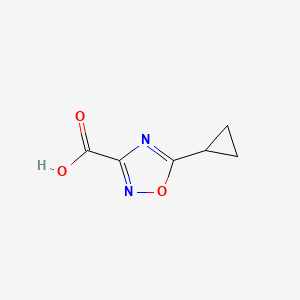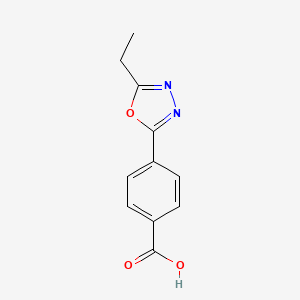
(Bromocyclohexylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Bromocyclohexylmethyl)benzene typically involves the bromination of cyclohexylmethylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through distillation and recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: (Bromocyclohexylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of cyclohexylmethylphenol.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield cyclohexylmethylbenzene.
Oxidation Reactions: Oxidation of this compound can produce cyclohexylmethylbenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride: Employed in reduction reactions.
Potassium permanganate: Utilized in oxidation reactions.
Major Products Formed:
Cyclohexylmethylphenol: Formed through substitution reactions.
Cyclohexylmethylbenzene: Resulting from reduction reactions.
Cyclohexylmethylbenzoic acid: Produced via oxidation reactions.
Aplicaciones Científicas De Investigación
(Bromocyclohexylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Bromocyclohexylmethyl)benzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules. Additionally, the cyclohexylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical processes.
Comparación Con Compuestos Similares
Cyclohexylmethylbenzene: Lacks the bromine atom, resulting in different reactivity and applications.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring, differing in its chemical behavior.
Cyclohexylbenzene: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness: (Bromocyclohexylmethyl)benzene is unique due to the presence of both a cyclohexylmethyl group and a bromine atom, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Propiedades
IUPAC Name |
[bromo(cyclohexyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWJKSJODCJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Bromo-2-[(n-hexyloxy)methyl]benzene](/img/structure/B7861944.png)
![1-Bromo-3-[(n-hexyloxy)methyl]benzene](/img/structure/B7861951.png)
![1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861967.png)
